Bardoxolone Methyl

Content Navigation

Crystalline CDDO-Me shows erratic PK; amorphous formulation ensures systemic Nrf2 activation. Bardoxolone methyl (CAS 218600-53-4) is a low-nM Keap1-Nrf2 activator, >100x more potent than sulforaphane, essential for in vivo CKD and oxidative stress models. Require amorphous SDD or lipid vehicles for renal exposure. Reliable supply, global shipping.

CAS Number

Product Name

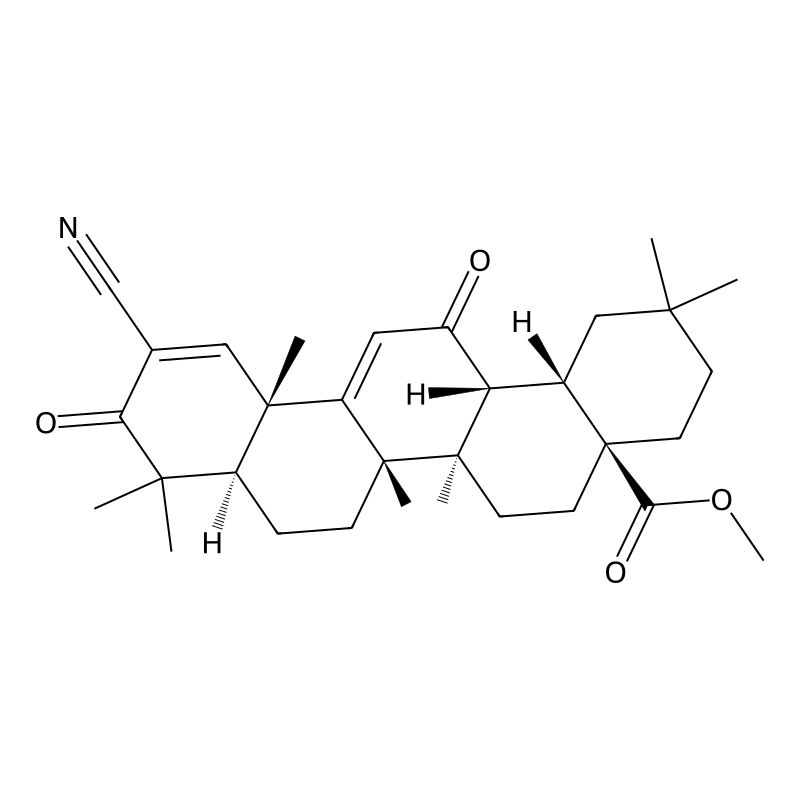

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Bardoxolone methyl (CDDO-Me, CAS: 218600-53-4) is a highly potent synthetic triterpenoid and a first-in-class activator of the Keap1-Nrf2 antioxidant response pathway. Originally derived from the natural product oleanolic acid, this compound is engineered to covalently modify specific cysteine residues (such as Cys151) on Keap1, thereby preventing Nrf2 degradation and driving the expression of cytoprotective genes like NQO1 and HO-1 [1]. For procurement professionals and principal investigators, CDDO-Me represents a critical upgrade over first-generation antioxidants due to its low-nanomolar in vitro potency and its ability to achieve systemic in vivo distribution when properly formulated [2]. Its selection is essential for advanced preclinical models of chronic kidney disease (CKD), pulmonary arterial hypertension, and systemic oxidative stress, provided buyers account for its specific physical state and solubility requirements.

Research Fit

References

- [1] Wang, Y. Y., et al. 'Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties.' Drug Design, Development and Therapy 8 (2014): 2075-2088.

- [2] Yates, M. S., et al. 'Pharmacodynamic characterization of chemopreventive triterpenoids as exceptionally potent inducers of Nrf2-regulated genes.' Molecular Cancer Therapeutics 6.1 (2007): 154-162.

Substituting Bardoxolone methyl with its unesterified parent compound (CDDO) or classic Nrf2 activators like sulforaphane severely compromises experimental outcomes. While CDDO is active in vitro, it fails to achieve systemic tissue distribution in vivo, restricting its pharmacodynamic effects primarily to the gastrointestinal tract [1]. Furthermore, purchasing generic crystalline CDDO-Me without accounting for its severe aqueous solubility limitations will result in erratic pharmacokinetics and poor bioavailability [2]. To achieve reproducible systemic exposure and avoid false-negative efficacy results in animal models, buyers must specifically procure CDDO-Me and utilize amorphous solid dispersion (SDD) formulations or appropriate lipid vehicles, rather than relying on standard crystalline suspensions or less bioavailable structural analogs[2].

Substitution Risk

References

- [1] Yates, M. S., et al. 'Pharmacodynamic characterization of chemopreventive triterpenoids as exceptionally potent inducers of Nrf2-regulated genes.' Molecular Cancer Therapeutics 6.1 (2007): 154-162.

- [2] European Medicines Agency (EMA). 'Assessment report: Imbarkyd (bardoxolone methyl).' EMA/CHMP/103551/2022 (2022).

Systemic Tissue Distribution vs. CDDO

In vivo pharmacodynamic studies demonstrate that esterification of the parent compound CDDO to form CDDO-Me fundamentally alters its tissue distribution profile. Following oral administration, CDDO-Me significantly induces NQO1 expression across multiple systemic compartments, whereas the parent acid CDDO is restricted to localized activity [1].

| Evidence Dimension | Systemic NQO1 transcript induction in vivo |

| Target Compound Data | CDDO-Me: Induces NQO1 in small intestine (7.5-fold), liver (5.6-fold), lung (4.7-fold), and cerebral cortex (1.5-fold) |

| Comparator Or Baseline | CDDO (Parent Acid): Induces NQO1 only in the small intestine mucosa (8.4-fold), lacking systemic distribution |

| Quantified Difference | Multi-organ systemic activation vs. strictly localized gastrointestinal activation |

| Conditions | Single oral dose in murine models; transcript levels measured via quantitative RT-PCR |

Buyers conducting systemic disease research (e.g., renal or pulmonary models) must procure the methyl ester (CDDO-Me) to ensure the compound actually reaches the target organs.

Amorphous vs. Crystalline Absorption Profile

The physical state of procured CDDO-Me dictates its in vivo viability. Clinical and preclinical pharmacokinetic evaluations reveal that the crystalline form of CDDO-Me suffers from severe solubility bottlenecks, leading to delayed and poor absorption. Conversion to an amorphous spray-dried dispersion (SDD) drastically accelerates absorption and enhances overall bioavailability [1].

| Evidence Dimension | Time to maximum plasma concentration (Tmax) and relative bioavailability |

| Target Compound Data | Amorphous SDD CDDO-Me formulation: Tmax = ~2 hours with high systemic exposure |

| Comparator Or Baseline | Crystalline CDDO-Me: Tmax = ~30 hours with low bioavailability |

| Quantified Difference | 15-fold faster absorption (Tmax reduction) and substantially higher overall bioavailability for the amorphous form |

| Conditions | Single-dose crossover relative bioavailability study |

Procurement teams must ensure the physical form and formulation strategy (e.g., amorphous solid dispersion) match the intended use, as crystalline suspensions will fail to deliver reliable in vivo dosing.

Nrf2 Activation Potency vs. Sulforaphane

As a cyano enone triterpenoid, CDDO-Me exhibits exceptional electrophilic potency toward Keap1 compared to classical Nrf2 activators like sulforaphane. CDDO-Me achieves maximal cytoprotective pathway activation at low nanomolar concentrations, whereas standard baseline activators require micromolar dosing, which often borders on cytotoxic thresholds [1].

| Evidence Dimension | Effective concentration for Nrf2 target activation and cytoprotection |

| Target Compound Data | CDDO-Me: Active at 1–30 nM |

| Comparator Or Baseline | Sulforaphane (Standard Baseline): Active at 0.5–2 μM |

| Quantified Difference | >100-fold greater potency for CDDO-Me in driving Nrf2-mediated transcription |

| Conditions | In vitro cellular assays evaluating oxidative stress protection and NQO1 induction |

The ultra-low nanomolar working concentration of CDDO-Me minimizes off-target toxicity and reduces the total mass of API required for extensive high-throughput screening campaigns.

Diabetic Nephropathy and CKD Models

Due to its proven ability to systemically activate Nrf2 and suppress NF-κB at nanomolar concentrations, CDDO-Me is the definitive positive control for in vivo renal protection models. Its procurement is essential for laboratories evaluating glomerular filtration rate (eGFR) preservation and interstitial fibrosis reduction, provided it is formulated in an amorphous dispersion or suitable lipid vehicle to guarantee renal exposure [1].

Keap1-Nrf2 Inhibitor Screening

Because CDDO-Me exhibits a >100-fold potency advantage over baseline activators like sulforaphane, it serves as the premier benchmark compound in competitive binding assays and reporter gene screens. Assay developers procure CDDO-Me to establish robust, reproducible maximum-activation baselines (Emax) at concentrations (1–30 nM) that do not trigger cellular toxicity [2].

Formulation and Drug Delivery Research

The extreme pharmacokinetic disparity between crystalline and amorphous CDDO-Me makes it an ideal model active pharmaceutical ingredient (API) for materials scientists developing novel solubility-enhancing technologies. Procurement of crystalline CDDO-Me is highly relevant for laboratories testing new spray-drying, hot-melt extrusion, or mesoporous silica loading techniques designed to overcome severe aqueous insolubility[3].

Application Fit Matrix

References

- [1] Wang, Y. Y., et al. 'Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties.' Drug Design, Development and Therapy 8 (2014): 2075-2088.

- [2] Saito, R., et al. 'A Point Mutation at C151 of Keap1 of Mice Abrogates NRF2 Signaling, Cytoprotection in Vitro, and Hepatoprotection in Vivo by Bardoxolone Methyl (CDDO-Me).' Molecular Pharmacology 89.1 (2016): 46-54.

- [3] European Medicines Agency (EMA). 'Assessment report: Imbarkyd (bardoxolone methyl).' EMA/CHMP/103551/2022 (2022).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of Alport syndrome

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Human drugs -> Rare disease (orphan)

2: El-Ashmawy M, Delgado O, Cardentey A, Wright WE, Shay JW. CDDO-Me Protects Normal Lung and Breast Epithelial Cells but Not Cancer Cells from Radiation. PLoS One. 2014 Dec 23;9(12):e115600. doi: 10.1371/journal.pone.0115600. eCollection 2014. PubMed PMID: 25536195; PubMed Central PMCID: PMC4275221.

3: Wang YY, Yang YX, Zhe H, He ZX, Zhou SF. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties. Drug Des Devel Ther. 2014 Oct 23;8:2075-88. doi: 10.2147/DDDT.S68872. eCollection 2014. PubMed PMID: 25364233; PubMed Central PMCID: PMC4211867.

4: Deeb D, Brigolin C, Gao X, Liu Y, Pindolia KR, Gautam SC. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways. J Carcinog Mutagen. 2014 May 31;5:177. PubMed PMID: 25152840; PubMed Central PMCID: PMC4139055.

5: Velez J, Enciso LJ, Suarez M, Fiegl M, Grismaldo A, López C, Barreto A, Cardozo C, Palacios P, Morales L, Duque JE, Carmona JU, Konopleva M, Andreeff M, Samudio I. Platelets promote mitochondrial uncoupling and resistance to apoptosis in leukemia cells: a novel paradigm for the bone marrow microenvironment. Cancer Microenviron. 2014 Aug;7(1-2):79-90. doi: 10.1007/s12307-014-0149-3. Epub 2014 Aug 12. PubMed PMID: 25112275; PubMed Central PMCID: PMC4150878.

6: Noel S, Zheng L, Navas-Acien A, Fuchs RJ. The effect of ex vivo CDDO-Me activation on nuclear factor erythroid 2-related factor 2 pathway in white blood cells from patients with septic shock. Shock. 2014 Nov;42(5):392-9. doi: 10.1097/SHK.0000000000000236. PubMed PMID: 25105464.

7: Kitsukawa M, Tsuchiyama H, Maeda A, Oshida K, Miyamoto Y. Immunosuppressive potential of bardoxolone methyl using a modified murine local lymph node assay (LLNA). J Toxicol Sci. 2014 Aug;39(4):545-50. PubMed PMID: 25056779.

8: Wu T, Ye Y, Min SY, Zhu J, Khobahy E, Zhou J, Yan M, Hemachandran S, Pathak S, Zhou XJ, Andreeff M, Mohan C. Prevention of murine lupus nephritis by targeting multiple signaling axes and oxidative stress using a synthetic triterpenoid. Arthritis Rheumatol. 2014 Nov;66(11):3129-39. doi: 10.1002/art.38782. PubMed PMID: 25047252.

9: Walsh J, Jenkins RE, Wong M, Olayanju A, Powell H, Copple I, O'Neill PM, Goldring CE, Kitteringham NR, Park BK. Identification and quantification of the basal and inducible Nrf2-dependent proteomes in mouse liver: biochemical, pharmacological and toxicological implications. J Proteomics. 2014 Aug 28;108:171-87. doi: 10.1016/j.jprot.2014.05.007. Epub 2014 May 21. PubMed PMID: 24859727; PubMed Central PMCID: PMC4115266.

10: Choi SH, Kim BG, Robinson J, Fink S, Yan M, Sporn MB, Markowitz SD, Letterio JJ. Synthetic triterpenoid induces 15-PGDH expression and suppresses inflammation-driven colon carcinogenesis. J Clin Invest. 2014 Jun;124(6):2472-82. doi: 10.1172/JCI69672. Epub 2014 May 16. PubMed PMID: 24837432; PubMed Central PMCID: PMC4089461.

Explore Compound Types